4-Phosphonophenylglycine
Overview
Description
4-Phosphonophenylglycine is a chemical compound known for its role as a potent and selective agonist for group III metabotropic glutamate receptors. These receptors are involved in modulating the neurotoxicity of excitatory amino acids through mechanisms such as presynaptic inhibition and regulation of neurotransmitter release . The compound has shown significant potential in neuroprotective and anticonvulsive therapies .
Mechanism of Action
- These receptors modulate neurotoxicity by regulating neurotransmitter release, particularly via presynaptic inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
4-Phosphonophenylglycine interacts with group III metabotropic glutamate receptors, specifically hmGluR4a, hmGluR6, hmGluR7b, and hmGluR8a . The nature of these interactions involves the regulation of neurotransmitter release, modulating the neurotoxicity of excitatory amino acids .
Cellular Effects
This compound influences cell function by modulating the release of neurotransmitters. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to group III metabotropic glutamate receptors and modulating neurotransmitter release . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed to provide protection against a toxic pulse of N-methyl-D-aspartate .
Dosage Effects in Animal Models
In animal models, this compound has shown anticonvulsive effects and has been observed to protect against N-methyl-D-aspartate- and quinolinic acid-induced striatal lesions .
Metabolic Pathways
This compound is involved in the metabolic pathways of excitatory amino acids, modulating their neurotoxicity through the regulation of neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The 4-hydroxy group is then converted into the corresponding trifluoromethanesulfonate (triflate), and three palladium-catalyzed reactions are employed to yield the final product .
Industrial Production Methods
While specific industrial production methods for 4-Phosphonophenylglycine are not extensively documented, the general approach involves large-scale synthesis using similar protective group strategies and catalytic reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phosphonophenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of reduced phosphonophenylglycine analogs.
Scientific Research Applications
4-Phosphonophenylglycine has a wide range of scientific research applications:
Industry: The compound is used in the development of new pharmaceuticals targeting glutamate receptors.
Comparison with Similar Compounds
Similar Compounds
L-2-Amino-4-phosphonobutyrate: Another phosphono-substituted amino acid with similar neuroprotective properties.
L-Serine-O-phosphate: A group III metabotropic glutamate receptor agonist with proconvulsive effects.
3-Methyl-4-phosphonophenylglycine: A phenylglycine derivative with selective antagonistic properties.
Uniqueness
4-Phosphonophenylglycine is unique due to its high selectivity and potency as an agonist for group III metabotropic glutamate receptors. Unlike other similar compounds, it does not exhibit proconvulsive effects, making it a safer option for therapeutic applications .
Properties
IUPAC Name |
2-(4-phosphonoanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPFUPHWSJLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635883 | |
Record name | N-(4-Phosphonophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120667-15-4 | |
Record name | N-(4-Phosphonophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (R,S)-PPG?
A1: (R,S)-PPG exhibits potent and selective agonistic activity at group III mGluRs, particularly mGluR4 and mGluR8. [, , , ]
Q2: How does (R,S)-PPG interact with group III mGluRs?
A2: (R,S)-PPG binds to the orthosteric binding site of group III mGluRs, mimicking the endogenous ligand glutamate. This binding activates the receptors, triggering downstream signaling cascades. [, ]
Q3: What are the downstream effects of (R,S)-PPG binding to group III mGluRs?
A3: Activation of group III mGluRs by (R,S)-PPG primarily leads to inhibition of adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various cellular processes, including neurotransmitter release and neuronal excitability. [, , ]
Q4: How does (R,S)-PPG's effect on glutamate release differ from other mGluR groups?
A4: While (R,S)-PPG primarily targets group III mGluRs to inhibit glutamate release, other groups can have different effects. For example, in the rat sensorimotor cortex, blocking group II mGluRs with LY341495 increases spontaneous excitatory postsynaptic current amplitude, indicating enhanced glutamate release. []
Q5: What is the molecular formula of (R,S)-PPG?
A5: The molecular formula of (R,S)-PPG is C8H10NO5P.
Q6: What is the molecular weight of (R,S)-PPG?
A6: The molecular weight of (R,S)-PPG is 231.14 g/mol.
Q7: Is there spectroscopic data available for (R,S)-PPG?
A7: While the provided research doesn't include specific spectroscopic data, it's available in chemical databases and publications focusing on its synthesis and characterization.
Q8: How does the structure of (R,S)-PPG contribute to its selectivity for group III mGluRs?
A8: The phosphono group and the α-methyl substituent in (R,S)-PPG are crucial for its selectivity towards group III mGluRs. These structural features contribute to high-affinity binding and activation of this receptor subgroup. [, ]
Q9: Are there other compounds with similar structures to (R,S)-PPG that target mGluRs?
A9: Yes, several compounds share structural similarities with (R,S)-PPG and exhibit activity at mGluRs. Examples include L-2-amino-4-phosphonobutyric acid (L-AP4), (S)-2-amino-2-methyl-4-phosphonobutanoate (MAP4), and (RS)-α-methylserine-O-phosphate (MSOP), with varying potencies and selectivities for different mGluR subtypes. [, ]
Q10: How do structural modifications of (R,S)-PPG affect its activity and selectivity?
A10: Introducing specific modifications to the (R,S)-PPG structure can significantly impact its activity and selectivity. For example, replacing the phosphono group with a tetrazole ring yields (S)-α-methyl-4-(tetrazol-5-yl)phenylglycine ((S)-MTPG), which demonstrates a different pharmacological profile compared to (R,S)-PPG. []
Q11: What in vitro models are used to study the effects of (R,S)-PPG?
A11: Researchers utilize various in vitro models, such as cell lines expressing recombinant mGluRs and primary neuronal cultures, to investigate (R,S)-PPG's effects on signaling pathways, neurotransmitter release, and neuronal survival. [, , ]
Q12: What in vivo models are used to assess the therapeutic potential of (R,S)-PPG?
A12: Researchers employ various animal models to evaluate (R,S)-PPG's therapeutic potential in conditions like epilepsy, Parkinson's disease, anxiety, and pain. These models often involve inducing the disease state and assessing the compound's ability to alleviate symptoms or modify disease progression. [, , , , , ]
Q13: How does (R,S)-PPG protect against excitotoxic neuronal death in vitro?
A13: (R,S)-PPG protects cortical neurons from NMDA-induced excitotoxicity in vitro, likely by reducing glutamate release through activation of mGluR4. This protective effect was absent in mGluR4 knockout mice, further supporting the involvement of this receptor subtype. []
Q14: What formulation strategies might be employed to improve the bioavailability of (R,S)-PPG?
A14: While not directly addressed in the provided research, strategies to enhance (R,S)-PPG bioavailability could involve developing prodrugs, utilizing nanoformulations, or exploring alternative routes of administration. []
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